molecular formula C10H12N2O B5911322 N'-(1-phenylethylidene)acetohydrazide

N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B5911322
M. Wt: 176.21 g/mol
InChI Key: KKTCSMNVHBBNFI-FLIBITNWSA-N
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Description

N'-(1-phenylethylidene)acetohydrazide is a chemical compound of significant interest in oncology research, particularly in the study of Ewing sarcoma. This compound is part of a class of N′-(1-phenylethylidene)-benzohydrazides that includes the well-characterized non-competitive LSD1 inhibitors SP-2509 and SP-2577 . Recent preclinical studies have revealed a novel and potentially primary mechanism of action for this compound core that is independent of LSD1 inhibition . Research indicates that its potent cytotoxic activity is linked to the disruption of cellular iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins . This Fe-S cluster disruption leads to the significant destabilization of key mitochondrial proteins, including UQCRFS1, a component of the electron transport chain's Complex III, thereby engaging the endoplasmic reticulum stress response and ultimately inducing cell death . Furthermore, studies suggest that this core moiety can alter iron metabolism within the cell. Importantly, the ability of these compounds to interfere with the transcriptional activity of the EWSR1::FLI1 oncogenic fusion protein in Ewing sarcoma is now also associated with this unique mechanism of Fe-S protein destabilization, rather than solely through LSD1 inhibition . This distinct pathway highlights the value of this compound as a critical research tool for investigating the link between mitochondrial function, Fe-S biogenesis, and oncogene regulation in susceptible cancer cells. This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

N-[(Z)-1-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(11-12-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCSMNVHBBNFI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

N'-(1-phenylethylidene)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit promising activity against various microorganisms, including bacteria and fungi.

Case Studies

  • Antibacterial and Antifungal Properties : A series of synthesized derivatives of this compound were evaluated for their antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results demonstrated that compounds with nitro groups at specific positions on the phenyl ring showed enhanced antimicrobial efficacy. For instance, compounds with ortho and meta nitro substituents exhibited significant antibacterial activity comparable to standard drugs like Norfloxacin and Fluconazole .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have identified key molecular descriptors that correlate with antimicrobial activity. The second-order molecular connectivity index (2χ) and Balaban topological index (J) were highlighted as significant parameters influencing the interaction of these compounds with microbial targets .

Synthetic Methodologies

The synthesis of this compound has been optimized using various methods, including green chemistry approaches that enhance yield and reduce environmental impact.

Innovative Synthesis Techniques

  • Deep Eutectic Solvents (DES) : Recent studies have reported the use of DES as a solvent for the efficient synthesis of this compound derivatives. This method allows for high yields (83–98%) in a short reaction time (10–15 minutes), showcasing its potential for large-scale applications in organic synthesis .
  • Reflux Methods : Traditional reflux methods involving acetophenones and catalytic amounts of acetic acid have also been utilized to synthesize these hydrazides effectively. The structural characterization of synthesized compounds was performed using techniques like FT-IR, NMR, and mass spectrometry .

Analytical Applications

This compound derivatives have found applications in analytical chemistry, particularly in the development of sensors and probes.

Analytical Uses

  • Detection of Metal Ions : Hydrazone derivatives, including those based on this compound, have been explored for their ability to form complexes with metal ions, making them suitable candidates for developing selective sensors for detecting heavy metals .
  • Biological Assays : The compound's ability to interact with biological systems allows it to be used in various assays aimed at understanding biological pathways or drug interactions .

Table of Biological Activities

CompoundActivity TypeTarget OrganismActivity Level
This compoundAntibacterialStaphylococcus aureusModerate
This compoundAntifungalCandida albicansHigh
Derivative with ortho-NO2AntibacterialEscherichia coliComparable to Norfloxacin
Derivative with meta-OCH3AntifungalAspergillus nigerComparable to Fluconazole

Comparison with Similar Compounds

Table 1: Antioxidant Activity Comparison

Compound Key Structural Features Activity Notes Reference
This compound Phenyl, hydrazone Moderate radical scavenging
Naphthalene-based hydrazide Hydroxyl, naphthyl Enhanced activity

Anticancer and Cytotoxic Effects

For instance, triazole-thioacetohydrazide derivatives displayed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values in the low micromolar range . A benzimidazole-thioacetohydrazide analog (compound 14a) showed potent VEGFR-2 inhibition, a key target in hepatocellular carcinoma . Comparatively, benzoylhydrazide derivatives (e.g., LSD1 inhibitors) exhibited IC50 values of 200–400 nM, with optimized analogs reaching Ki values of 31 nM, highlighting the impact of electron-withdrawing groups on target affinity .

Table 2: Anticancer Activity Comparison

Compound Target/Cell Line IC50/Ki Reference
Triazole-thioacetohydrazide derivative Melanoma (IGR39) ~10 µM
Benzoimidazole-thioacetohydrazide (14a) VEGFR-2 Not reported
LSD1 inhibitor (compound 12) LSD1 enzyme Ki = 31 nM

Enzyme Inhibition Profiles

Structural modifications significantly alter enzyme inhibitory potency. This compound derivatives with benzimidazole-thio groups (e.g., compound 228) inhibited α-glucosidase (IC50 = 6.10 µM), outperforming the standard drug acarbose (IC50 = 378.2 µM) . In contrast, benzoylhydrazide analogs targeting LSD1 achieved sub-micromolar inhibition, emphasizing the role of hydrophobic aryl groups in enzyme binding .

Table 3: Enzyme Inhibition Comparison

Compound Target Enzyme IC50/Ki Reference
Benzimidazole-thioacetohydrazide (228) α-Glucosidase 6.10 µM
LSD1 inhibitor (compound 12) LSD1 Ki = 31 nM

Analgesic and Anti-inflammatory Properties

The N'-(1-phenylethylidene) fragment is critical for analgesic activity. Butanehydrazide derivatives with this group showed 2–3 times stronger analgesic effects than aspirin, likely due to enhanced lipophilicity and CNS penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N'-(1-phenylethylidene)acetohydrazide derivatives?

  • Answer : The synthesis typically involves condensation reactions between acetohydrazide precursors and substituted aldehydes/ketones under controlled conditions. Key steps include:

  • Reagent choice : Hydrazine hydrate and α-haloketones or hydrazonoyl chlorides are frequently used .
  • Conditions : Reactions are optimized at 80–100°C in ethanol or methanol, with pH adjustments to stabilize intermediates .
  • Purification : Thin-layer chromatography (TLC) and recrystallization from polar solvents (e.g., DMF or ethanol) ensure purity .
  • Characterization : Confirmatory techniques include 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis .

Q. How is the molecular structure of this compound derivatives characterized?

  • Answer : Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., planar acetohydrazide moieties with 5.4° deviation from aromatic planes) and intramolecular hydrogen bonding .
  • Spectroscopy : IR confirms C=O (1680–1684 cm1^{-1}) and N–H (3179–3180 cm1^{-1}) stretches; NMR identifies substituent-specific shifts (e.g., benzimidazole protons at δ 7.14–7.83 ppm) .
  • Thermal analysis : Melting points (e.g., 182–185°C) correlate with purity and stability .

Q. What methods are used to evaluate the biological activity of these compounds?

  • Answer : In vitro assays are standard:

  • Enzyme inhibition : IC50_{50} values determined via α-glucosidase inhibition assays (e.g., compound 228 with IC50_{50} = 6.10 ± 0.8 µM vs. Acarbose at 378.2 ± 0.12 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) .
  • Anti-inflammatory activity : Carrageenan-induced edema models in rodents .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., –NO2_2, –Cl) enhance α-glucosidase inhibition by increasing electrophilicity .
  • Heterocyclic appendages : Benzimidazole or pyridine rings improve receptor binding (e.g., VEGFR-2 inhibition via π-π stacking in 14a ) .
  • Hydrazide conformation : Planarity of the N–N–C=O backbone is critical for intermolecular interactions, as shown in crystallographic studies .

Q. What crystallographic insights explain the stability and reactivity of these compounds?

  • Answer :

  • Hydrogen bonding : Intramolecular O–H···O bonds (2.5–2.7 Å) stabilize the Schiff base configuration .
  • π-π stacking : Off-set interactions between acetohydrazide and aromatic rings (3.8–4.2 Å) enhance crystal packing and solubility .
  • Tautomerism : Keto-enol equilibria observed in solution affect reactivity in metal complexation .

Q. How can computational methods optimize the design of novel derivatives?

  • Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions like cyclization .
  • Molecular docking : Simulate binding to targets (e.g., VEGFR-2 or α-glucosidase) to prioritize substituents .
  • MD simulations : Assess stability of metal complexes (e.g., Cu2+^{2+} coordination via N,O donors) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer :

  • Assay variability : Standardize protocols (e.g., enzyme concentrations, incubation times) to minimize discrepancies .
  • Structural validation : Confirm purity via HPLC and crystallography before testing .
  • Meta-analysis : Compare IC50_{50} trends across analogs (e.g., benzimidazole derivatives consistently outperform furan-containing analogs) .

Methodological Tables

Table 1 : Representative IC50_{50} Values for α-Glucosidase Inhibition

Compound IDSubstituentsIC50_{50} (µM)Reference
2282,4-dihydroxybenzylidene6.10 ± 0.8
2124-methylbenzylidene6.84 ± 1.3
Acarbose(Standard)378.2 ± 0.12

Table 2 : Key Reaction Conditions for Synthesis

StepConditionsYield (%)Reference
CondensationEthanol, 80°C, 3 h75–92
PurificationRecrystallization (DMF/EtOH)>95% purity
Characterization1^1H NMR (400 MHz, DMSO-d6_6)

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